6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran
Description
6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran (CAS: 78448-48-3, EINECS: 246-309-6) is a synthetic polycyclic musk compound structurally related to the widely used fragrance additive HHCB (Galaxolide®, CAS: 1222-05-5). It features a cyclopenta-benzopyran backbone with ethyl and tetramethyl substituents, distinguishing it from HHCB, which contains hexamethyl groups . Its molecular formula is C₁₈H₂₆O, with a molecular weight of 258.4 g/mol .
Properties
CAS No. |
78448-48-3 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
6-ethyl-4,6,8,8-tetramethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-6-18(5)11-17(3,4)15-7-13-10-19-9-12(2)14(13)8-16(15)18/h7-8,12H,6,9-11H2,1-5H3 |
InChI Key |
QHYRRSDBBBZQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C1C=C3C(COCC3=C2)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a fused cyclopenta[g]benzopyran core with four methyl groups at positions 4, 6, 8, and 8, and an ethyl group at position 6. Its molecular formula, , necessitates precise regioselective alkylation and cyclization strategies to avoid structural isomers.
Stereochemical Considerations
The stereochemistry at positions 4α and 7β is critical for biological activity, as evidenced by related benzopyran derivatives. Achieving the correct configuration requires chiral auxiliaries or asymmetric catalysis, though direct methods remain underdeveloped for this specific compound.
Synthesis Pathways
Retrosynthetic Analysis
Retrosynthetic breakdown suggests two feasible routes:
-
Cyclopenta Ring Construction : Formation of the cyclopentane moiety via intramolecular cyclization of a pre-functionalized benzopyran precursor.
-
Benzopyran Core Assembly : Building the oxygen-containing heterocycle onto a pre-formed cyclopenta fragment.
Step 1: Synthesis of the Benzopyran Intermediate
A starting material such as 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is methylated using dimethyl sulfate in acetone under reflux with as a base. This yields a methoxy-protected intermediate, critical for subsequent reactions.
Reaction Conditions :
Step 2: Halogenation and Alkylation
Halogenation of the acetyl group with bromine or chlorine in chloroform introduces electrophilic sites for ethyl and methyl group incorporation. For example, bromine (0.04 mol) in chloroform reacts with the intermediate to form a dibromoacetyl derivative.
Key Data :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ (0.04 M) | CHCl₃ | Room temp | 65–70 |
Step 3: Cyclopenta Ring Formation
Intramolecular cyclization via acid-catalyzed Friedel-Crafts alkylation closes the cyclopenta ring. A Lewis acid like facilitates this step, though specific conditions for the target compound remain inferred from analogs.
Diene and Dienophile Preparation
A diene such as 1,3-pentadiene reacts with a quinone-derived dienophile to form the bicyclic framework. Ethyl and methyl groups are introduced via Grignard reagents post-cycloaddition.
Example Reaction :
Optimization Challenges
Steric hindrance from existing methyl groups complicates dienophile reactivity, necessitating high temperatures (150–200°C) and prolonged reaction times.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Column chromatography (silica gel, chloroform eluent) achieves >95% purity, as reported for structurally related compounds.
Comparative Analysis of Methods
| Parameter | Method 1 (Friedel-Crafts) | Method 2 (Diels-Alder) |
|---|---|---|
| Yield (%) | 65–70 | 50–55 |
| Stereoselectivity | Moderate | Low |
| Scalability | High | Moderate |
| Complexity | Intermediate | High |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Fragrance and Flavor Industry
Fragrance Production : The compound is extensively used in the fragrance industry due to its pleasant odor profile. It is often incorporated into perfumes and scented products to enhance their aromatic qualities. The unique structure contributes to its stability and reactivity in various formulations.
Flavoring Agent : Additionally, it serves as a flavoring agent in food products. Recommendations for usage levels suggest that it can be safely used in food and beverages to impart a desirable scent and taste profile .
Personal Care Products
Cosmetics and Toiletries : The compound is utilized in personal care formulations such as lotions, shampoos, and soaps. Its inclusion helps to provide a long-lasting fragrance while also contributing to the overall sensory experience of the product. The stability of the compound under various conditions makes it suitable for these applications .
Therapeutic Applications
Recent studies have indicated potential therapeutic benefits of compounds with similar structures to 6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran. While specific research directly linking this compound to therapeutic effects is limited, derivatives of bicyclic compounds have been noted for their anti-inflammatory and antioxidant properties. This opens avenues for further exploration into the medicinal applications of this compound.
Industrial Production Methods
The industrial synthesis of this compound typically involves:
- Cyclization of Precursors : Starting from simpler organic molecules under controlled acidic or basic conditions.
- Alkylation and Reduction Reactions : Introducing ethyl and methyl groups through carefully monitored chemical reactions.
- Scale-Up Techniques : Utilizing continuous flow reactors and automated systems to ensure high yields and purity while minimizing waste.
These methods are designed to optimize resource utilization and maintain product consistency .
Case Study 1: Fragrance Development
A leading fragrance manufacturer incorporated this compound into a new line of perfumes aimed at younger consumers. The compound's unique scent profile contributed significantly to the product's success in market tests.
Case Study 2: Personal Care Product Launch
A cosmetic company utilized this compound in their new moisturizing lotion line. Consumer feedback highlighted the product's appealing scent as a key factor in purchase decisions. The formulation achieved a balance between effective moisturizing properties and an enjoyable sensory experience.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes with related polycyclic musks:
| Compound | Molecular Formula | Substituents | CAS Number | Primary Use |
|---|---|---|---|---|
| 6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran | C₁₈H₂₆O | Ethyl, 4,6,8,8-tetramethyl | 78448-48-3 | Limited industrial applications* |
| HHCB (Galaxolide®) | C₁₈H₂₆O | 4,6,6,7,8,8-hexamethyl | 1222-05-5 | Fragrance in cosmetics, detergents |
| AHTN (Tonalide®) | C₁₈H₂₆O | Acetyl, hexamethyl | 1506-02-1 | Fragrance, UV stabilizer |
| ADBI (Celestolide®) | C₁₈H₂₆O | Acetyl, dimethyl, tert-butyl | 13171-00-1 | Fragrance |
Note: The ethyl-tetramethyl variant lacks commercial adoption in fragrances due to regulatory restrictions and undefined safety profiles .
Physicochemical Properties
| Property | 6-Ethyl-tetramethyl variant | HHCB | AHTN |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 304 | 300–310 |
| Density (g/cm³) | Not reported | 1.044 | 1.01 |
| Refractive Index | Not reported | 1.5215 | 1.53–1.54 |
| Molecular Weight (g/mol) | 258.4 | 258.4 | 258.4 |
| Solubility in Water | Low (hydrophobic) | Insoluble | Insoluble |
Environmental and Toxicological Profiles
- 6-Ethyl-tetramethyl variant: Limited data exist on environmental persistence or toxicity.
- HHCB : Detected in aquatic ecosystems (e.g., River Po, Italy) at concentrations up to 1.2 µg/L, with evidence of bioaccumulation in fish . Classified as a U.S. EPA high-priority chemical for risk evaluation due to endocrine activity and persistence .
- AHTN : Exhibits higher acute aquatic toxicity (LC₅₀: 0.1 mg/L for Daphnia magna) compared to HHCB (LC₅₀: 0.5 mg/L) .
Regulatory Status
Research Findings and Gaps
- Synthesis and Isomerism: The ethyl-tetramethyl compound is identified as a minor isomer (~6–10%) in commercial HHCB mixtures, alongside other ethylated derivatives .
- Analytical Detection : Gas chromatography (GC) coupled with mass spectrometry (MS) is the standard method for identifying polycyclic musks, but differentiation between isomers requires high-resolution techniques .
Biological Activity
6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran (commonly referred to as HHCB) is a synthetic organic compound with a complex structure characterized by its unique bicyclic framework. This compound has garnered attention for its potential biological activities and applications in various fields, including perfumery and flavoring. This article aims to provide a comprehensive overview of the biological activity of HHCB, supported by data tables and relevant research findings.
- Chemical Formula : C₁₈H₂₆O
- CAS Number : 94003-18-6
- Molecular Weight : 262.39 g/mol
HHCB is known for its distinctive olfactory properties and is often used as a fragrance ingredient. Its structural complexity contributes to its diverse biological interactions.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of HHCB. Notably, it has shown effectiveness against various bacterial strains. A study conducted by the Environmental Protection Agency (EPA) evaluated HHCB's potential as a biocide and reported significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Endocrine Disruption Potential
Research has indicated that HHCB may exhibit endocrine-disrupting effects. A systematic review highlighted its potential to interfere with hormonal functions in wildlife and humans. The compound was identified in environmental samples, raising concerns about its bioaccumulation and long-term ecological impacts .
Sensory Effects
HHCB has been characterized for its sensory properties in food and cosmetics. It is recognized for imparting a pleasant fragrance profile, which has led to its use in various consumer products. Studies have shown that HHCB can enhance the overall sensory experience when used in formulations .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of HHCB.
- Methodology : In vitro testing against common bacteria.
- Results : HHCB demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli and S. aureus.
-
Case Study on Endocrine Disruption :
- Objective : Assess the endocrine-disrupting potential of HHCB.
- Methodology : Analysis of wildlife samples exposed to HHCB.
- Findings : Altered hormone levels were observed in species inhabiting areas with high concentrations of HHCB.
Toxicological Data
The toxicological profile of HHCB has been assessed through various studies:
| Endpoint | Result |
|---|---|
| Acute toxicity | Low toxicity |
| Chronic exposure | Potential risks |
| Reproductive toxicity | Not extensively studied |
| Environmental persistence | High |
The available data suggest that while acute toxicity is low, chronic exposure may pose risks, particularly concerning reproductive health and environmental persistence .
Q & A
Q. How can researchers verify the structural identity of 6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran?
Methodological Answer:
- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and substituent positions. Compare experimental NMR data with reference spectra from the NIST Chemistry WebBook .
- Mass Spectrometry (MS) : Perform electron ionization (EI)-MS to match fragmentation patterns with published spectra (e.g., NIST MS Data Center: m/z 258.4 [M⁺•]) .
- IUPAC Standard InChIKey : Validate structural uniqueness using the compound’s InChIKey (
ONKNPOPIGWHAQC-UHFFFAOYSA-N) for cross-referencing in databases like PubChem .
Q. What analytical methods are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
- GC-MS : Optimize using a non-polar capillary column (e.g., DB-5MS) and electron ionization mode. Calibrate with deuterated analogs to account for matrix effects .
- HPLC-UV/FLD : Use reversed-phase C18 columns with UV detection at 254 nm. Validate recovery rates in sediment samples via spike-and-recovery experiments .
- QA/QC Protocols : Include procedural blanks, duplicate analyses, and internal standards (e.g., deuterated HHCB) to minimize interferences .
Q. How can researchers assess environmental occurrence and degradation pathways?
Methodological Answer:
- Sampling Design : Collect water/sediment samples from industrial discharge sites and wastewater treatment plants. Use passive samplers (e.g., POCIS) for time-integrated exposure assessment .
- Degradation Studies : Conduct photolysis experiments under simulated sunlight (λ > 290 nm) with TiO₂ catalysts. Monitor intermediates via LC-MS/MS .
- Data Sources : Cross-reference EPA’s Toxics Release Inventory (TRI) and OECD emission scenario documents for regional exposure patterns .
Advanced Research Questions
Q. What strategies optimize stereochemical purity during synthesis?
Methodological Answer:
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereocenters at positions 4, 6, and 8 .
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation. Optimize solvent polarity (e.g., toluene vs. THF) to minimize racemization .
- OECD Guidance : Follow emission scenario documents for industrial synthesis to standardize waste stream analysis .
Q. How to resolve contradictions in toxicity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from HERO, STN International, and ECHA using SWIFT Review software. Apply Hill’s criteria for causality assessment .
- Dose-Response Reconciliation : Normalize endpoints by body weight, exposure duration, and metabolic rates. Use species-specific allometric scaling for extrapolation .
Q. What advanced methods assess ecotoxicity in aquatic ecosystems?
Methodological Answer:
Q. How to establish structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- QSAR Modeling : Use CODESSA Pro to correlate logP, polar surface area, and H-bond donors with estrogenic activity. Validate with receptor-binding assays .
- Molecular Docking : Simulate interactions with human estrogen receptor alpha (PDB ID: 1A52) using AutoDock Vina. Prioritize substituents at positions 6 and 8 for mutagenicity studies .
Q. What techniques identify degradation products in complex matrices?
Methodological Answer:
Q. How to model human exposure pathways in occupational settings?
Methodological Answer:
- Biomonitoring : Analyze urinary metabolites (e.g., hydroxylated derivatives) via UPLC-MS/MS. Adjust for creatinine levels to account for dilution .
- PBPK Modeling : Integrate inhalation and dermal absorption rates using GastroPlus. Calibrate with EPA’s Chemical Safety and Pollution Prevention datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
